molecular formula C7H8ClNO2S B15272194 3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Cat. No.: B15272194
M. Wt: 205.66 g/mol
InChI Key: PARIQDCDOCXGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid typically involves the reaction of 2-chlorothiophene with a suitable amino acid precursor under controlled conditions. One common method involves the use of a chlorinating agent to introduce the chlorine atom into the thiophene ring, followed by the addition of an amino group and a propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to its specific combination of an amino group, a chlorothiophene ring, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

3-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)

InChI Key

PARIQDCDOCXGET-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(CC(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.